Methyl 4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with a fluorine atom, a phenylpiperazine moiety, and a sulfonyl group. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through a nucleophilic substitution reaction, where the piperazine ring attacks an electrophilic carbon center on the benzothiophene core.
Sulfonylation: The sulfonyl group is added using a sulfonyl chloride reagent under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), which can reduce the sulfonyl group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Amino or thiol-substituted derivatives
Hydrolysis: Carboxylic acid
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It has been investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: The compound’s structural features suggest potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: It can be used as a building block in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology. The sulfonyl group may also play a role in modulating the compound’s biological activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Methyl 4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety and has been studied for its acetylcholinesterase inhibitory activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound has shown antimicrobial activity and shares structural similarities with the target compound.
1,3,4-oxadiazole derivatives: These compounds possess a 3-fluoro-4-methoxyphenyl moiety and have been studied for their antimicrobial and antioxidant activities.
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C20H19FN2O4S2 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl 4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C20H19FN2O4S2/c1-27-20(24)18-19(17-15(21)8-5-9-16(17)28-18)29(25,26)23-12-10-22(11-13-23)14-6-3-2-4-7-14/h2-9H,10-13H2,1H3 |
InChI Key |
LQSAPLPTSJIDPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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